molecular formula C13H18BrNO2 B6292969 tert-Butyl (4-bromo-2,3-dimethylphenyl)carbamate CAS No. 1385026-24-3

tert-Butyl (4-bromo-2,3-dimethylphenyl)carbamate

Cat. No.: B6292969
CAS No.: 1385026-24-3
M. Wt: 300.19 g/mol
InChI Key: FKTATSNUHAXOED-UHFFFAOYSA-N
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Description

Tert-butyl (4-bromo-2,3-dimethylphenyl)carbamate is an organic compound with the molecular formula C13H18BrNO2 and a molecular weight of 300.2 g/mol . It is a solid at room temperature and is often used in various chemical reactions and research applications due to its unique structural properties.

Preparation Methods

The synthesis of tert-butyl (4-bromo-2,3-dimethylphenyl)carbamate typically involves the reaction of 4-bromo-2,3-dimethylphenol with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate. The product is then purified through recrystallization or chromatography.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Tert-butyl (4-bromo-2,3-dimethylphenyl)carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of tert-butyl (4-bromo-2,3-dimethylphenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity . This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Tert-butyl (4-bromo-2,3-dimethylphenyl)carbamate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and applications in various fields.

Properties

IUPAC Name

tert-butyl N-(4-bromo-2,3-dimethylphenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO2/c1-8-9(2)11(7-6-10(8)14)15-12(16)17-13(3,4)5/h6-7H,1-5H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKTATSNUHAXOED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)Br)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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